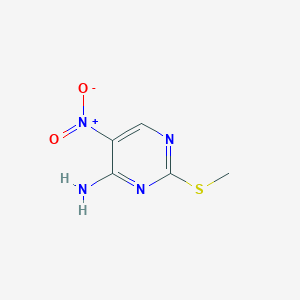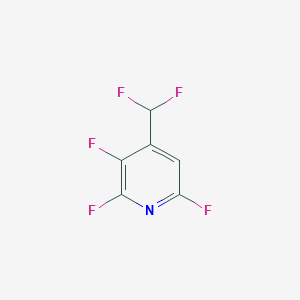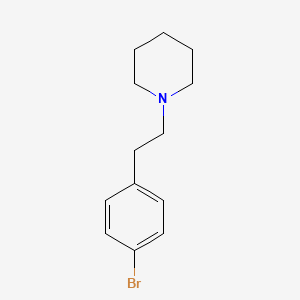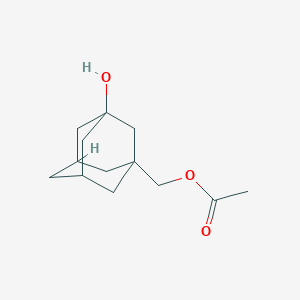
(3-Hydroxyadamantan-1-yl)methyl acetate
Übersicht
Beschreibung
(3-Hydroxyadamantan-1-yl)methyl acetate is a chemical compound with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol It is derived from adamantane, a hydrocarbon known for its stability and unique cage-like structure
Wirkmechanismus
Mode of Action
The mode of action of (3-Hydroxyadamantan-1-yl)methyl acetate is not well-studied. As a derivative of adamantane, it may share some of the biological activities of other adamantane compounds. Without specific information on its targets, it’s challenging to predict its exact mode of action .
Pharmacokinetics
Its molecular weight is 224.3 , which is within the range generally favorable for oral bioavailability. Without specific studies, it’s difficult to predict its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s challenging to predict its potential effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyadamantan-1-yl)methyl acetate typically involves the esterification of (3-hydroxyadamantan-1-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions would be crucial in scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Hydroxyadamantan-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (3-oxo-adamantan-1-yl)methyl acetate.
Reduction: Formation of (3-hydroxyadamantan-1-yl)methanol.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxyadamantan-1-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings
Vergleich Mit ähnlichen Verbindungen
(3-Hydroxyadamantan-1-yl)methanol: The precursor to (3-Hydroxyadamantan-1-yl)methyl acetate, differing by the presence of a hydroxyl group instead of an acetate ester.
Adamantane: The parent hydrocarbon, known for its stability and use in various chemical syntheses.
(3-Oxo-adamantan-1-yl)methyl acetate: An oxidized derivative of this compound.
Uniqueness: this compound stands out due to its ester functionality, which imparts different chemical reactivity and potential biological activity compared to its hydroxyl or ketone counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Eigenschaften
IUPAC Name |
(3-hydroxy-1-adamantyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(14)16-8-12-3-10-2-11(4-12)6-13(15,5-10)7-12/h10-11,15H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHARAGBLXWMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC3CC(C1)CC(C3)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)
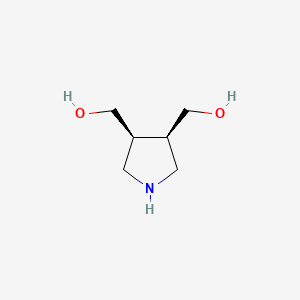
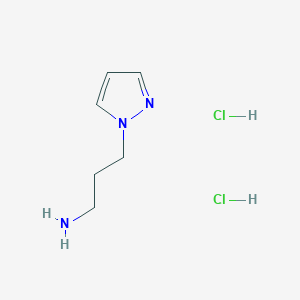
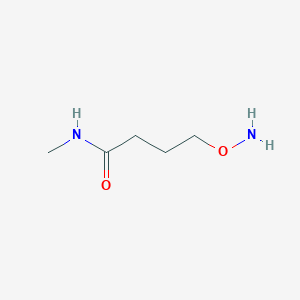

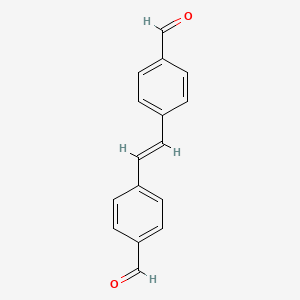
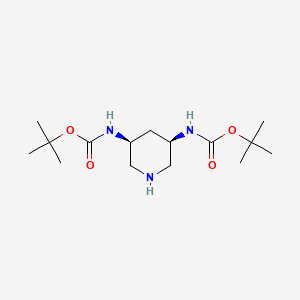

![6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B3157414.png)

